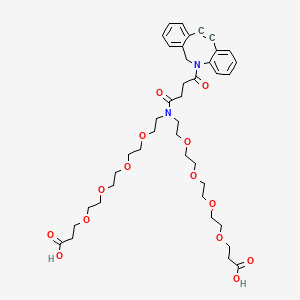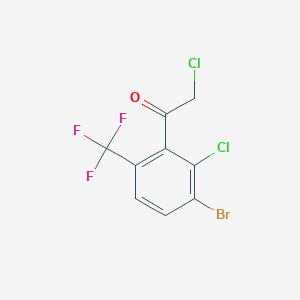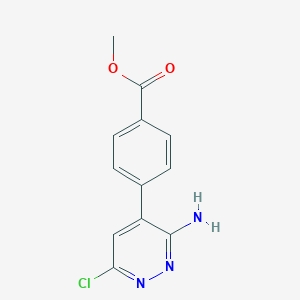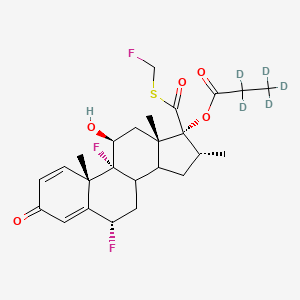![molecular formula C14H17ClN4O B13721871 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is notable for its unique structure, which includes a chlorine atom, a cyclopropylmethyl group, and a morpholine ring.
Vorbereitungsmethoden
The synthesis of 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps :
Preparation of the Pyrimidine Core: The synthesis begins with the preparation of the pyrimidine core.
Chlorination: The pyrimidine core is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the desired position.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction.
Morpholine Ring Addition: Finally, the morpholine ring is added via a nucleophilic aromatic substitution reaction.
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic aromatic substitution reactions, particularly at the chlorine atom position.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications :
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Biological Research: The compound is used in studies related to apoptosis, as it can induce cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency of drug development processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets :
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is widely used as a pharmaceutical intermediate and has applications in the synthesis of kinase inhibitors.
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Used in organic synthesis and medicinal chemistry, it differs in the ester group attached to the pyrimidine ring.
The unique combination of the chlorine atom, cyclopropylmethyl group, and morpholine ring in this compound contributes to its distinct chemical properties and biological activities .
Eigenschaften
Molekularformel |
C14H17ClN4O |
|---|---|
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
4-[2-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H17ClN4O/c15-14-16-12(18-5-7-20-8-6-18)11-3-4-19(13(11)17-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2 |
InChI-Schlüssel |
ICOZETLYHQDMON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=CC3=C2N=C(N=C3N4CCOCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


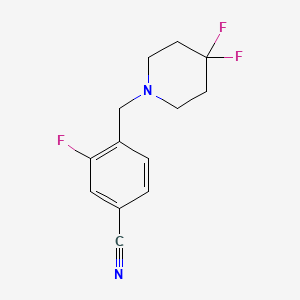
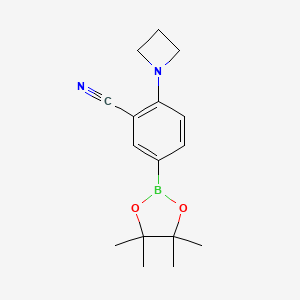
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
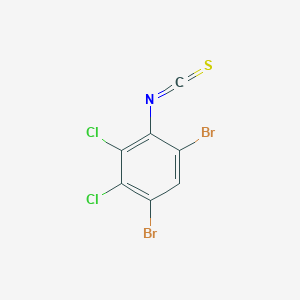
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
